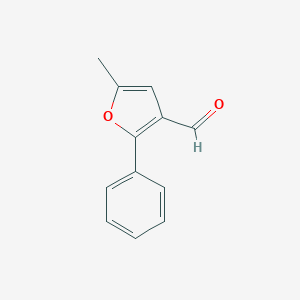

5-Methyl-2-phenyl-3-furaldehyde

Descripción

5-Methyl-2-phenyl-3-furaldehyde (CAS: 157836-53-8) is a furan-derived aldehyde with the molecular formula C₉H₁₆O₂. Its structure features a furan ring substituted with a methyl group at position 5 and a phenyl group at position 2, with the aldehyde functional group located at position 3. This unique substitution pattern distinguishes it from more common 2-furaldehyde derivatives (e.g., 5-hydroxymethyl-2-furaldehyde) and influences its physicochemical properties, such as solubility, stability, and reactivity.

Propiedades

IUPAC Name |

5-methyl-2-phenylfuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEAOVDZILYEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439208 | |

| Record name | 5-methyl-2-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157836-53-8 | |

| Record name | 5-methyl-2-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Feedstock Selection and Reaction Mechanism

The synthesis of furfural derivatives often begins with carbohydrate-rich biomass or six-carbon sugars, as demonstrated in the production of 5-(halomethyl)furfural (CMF/BMF) via acid-catalyzed dehydration. For 5-methyl-2-phenyl-3-furaldehyde, a plausible precursor could involve a substituted hexose or pentose sugar functionalized with methyl and phenyl groups. The reaction mechanism likely proceeds through protonation of hydroxyl groups, followed by cyclodehydration to form the furan ring.

A key patent outlines the use of aqueous hydrochloric or sulfuric acid in combination with organic solvents (e.g., dichloromethane) to facilitate phase separation during CMF synthesis. Adapting this method, a reaction mixture containing a phenyl-substituted sugar, aqueous acid (e.g., 37% HCl), and an organic solvent could yield this compound. The reaction temperature range of to may be optimized to balance reaction rate and product stability.

Phase Separation and Isolation

Post-reaction, the organic phase containing the product is separated from the aqueous acid phase. Cooling the organic phase to promotes crystallization, a technique successfully employed for isolating CMF. For this compound, slow evaporation of the solvent under reduced pressure could yield a solid product with a purity >95%.

Condensation and Cyclization of Aromatic Aldehydes

Friedel-Crafts Alkylation Approach

The introduction of a phenyl group may occur via Friedel-Crafts alkylation using benzaldehyde derivatives. A patent detailing the synthesis of 3-methyl-5-phenyl-amyl alcohol utilizes benzaldehyde and 3-methyl-3-butenol under vacuum conditions to form phenyl-dihydropyran intermediates. By modifying this approach, benzaldehyde could react with a methyl-substituted dihydropyran precursor to form the target furan.

Reaction conditions include:

Hydrogenation and Oxidation Steps

Following cyclization, hydrogenation may reduce unsaturated bonds or stabilize intermediates. The use of catalysts under hydrogen pressure at ensures high selectivity (>95%) and yield (>92%). Subsequent oxidation of a hydroxyl intermediate (e.g., 3-methyl-5-phenyl-amyl alcohol) using mild oxidizing agents (e.g., PCC) could yield the aldehyde functionality.

Paal-Knorr Synthesis of Substituted Furans

1,4-Diketone Cyclization

The Paal-Knorr reaction offers a direct route to furans via cyclization of 1,4-diketones. For this compound, a tailored 1,4-diketone precursor (e.g., 5-methyl-2-phenyl-1,4-pentanedione) is cyclized under acidic conditions.

Typical conditions include:

-

Acid catalyst: or .

-

Solvent: Ethanol or acetic acid.

-

Temperature: for 6–12 hours.

Byproduct Management

Unreacted diketone and oligomeric byproducts are removed via fractional distillation or column chromatography. The patent highlights the challenges of energy-intensive distillation, suggesting alternative purification via recrystallization or temperature-dependent phase separation.

Catalytic Systems and Yield Optimization

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-phenyl-3-furaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO({3})).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH({4})).

Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: KMnO(_{4}) in acidic or neutral conditions.

Reduction: NaBH(_{4}) in methanol or ethanol.

Substitution: AlCl(_{3}) as a catalyst for Friedel-Crafts reactions.

Major Products

Oxidation: 5-Methyl-2-phenyl-3-furoic acid.

Reduction: 5-Methyl-2-phenyl-3-furanmethanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

5-Methyl-2-phenyl-3-furaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic properties.

Industry: It is used in the production of fine chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 5-methyl-2-phenyl-3-furaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan ring and aldehyde group can participate in various biochemical reactions, influencing cellular pathways and processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Comparative Insights

Aldehyde Position: The aldehyde group in this compound is at position 3, unlike most derivatives (e.g., HMF, nitro-substituted compounds), where it occupies position 2.

Substituent Effects :

- Hydrophobicity : The phenyl and methyl groups in the target compound enhance lipophilicity compared to HMF (hydroxymethyl) or methoxymethyl derivatives, making it less water-soluble .

- Electron-Withdrawing Groups : Nitro () and chloro () substituents increase electrophilicity, whereas methyl and methoxy groups are electron-donating, modulating stability and reaction pathways .

Applications and Occurrence: HMF: Widely studied in food chemistry due to its formation via Maillard reactions. Elevated HMF levels in fruit juices correlate with thermal processing and nutrient degradation, with regulatory limits (e.g., 10 mg/L in Turkey) often exceeded . Nitro/Chloro Derivatives: Likely intermediates in pharmaceuticals or agrochemicals due to their reactivity. For example, the chloro-nitro compound () may serve as a precursor in herbicide synthesis . this compound: Limited data on applications, but its structure suggests niche use in synthetic chemistry for constructing aromatic heterocycles .

Analytical Detection :

- HMF and 2-furaldehyde are routinely quantified via HPLC (as in ), but the hydrophobic nature of this compound may necessitate alternative chromatographic methods (e.g., GC-MS) .

Actividad Biológica

5-Methyl-2-phenyl-3-furaldehyde is a furan derivative that has garnered attention for its potential biological activities. This compound is involved in various biochemical pathways and has shown promise in modifying cellular processes. This article provides a detailed overview of its biological activity, including mechanisms of action, cellular effects, metabolic pathways, and case studies.

Chemical Structure and Properties

This compound is characterized by its furan ring structure with a phenyl group and a methyl substituent. Its unique structure allows it to interact with various biological targets, leading to significant biochemical effects.

Target of Action

The specific biological targets of this compound are not fully elucidated, but it is known to interact with nucleophiles such as amines and thiols. This interaction allows the compound to form stable adducts with proteins, potentially altering their function.

Mode of Action

The compound can react with hydroxylamine and hydrazine to form oximes and hydrazones, respectively. These reactions are crucial in biochemical pathways involving protein modification and enzyme activity .

Biochemical Pathways

This compound participates in several metabolic pathways:

- Oxidation and Reduction Reactions : It can undergo various redox reactions, influencing its activity within cells.

- Transport Mechanisms : The compound interacts with transporters that facilitate its distribution within cellular compartments.

Influence on Cellular Processes

Research indicates that this compound influences cell signaling pathways, gene expression, and metabolism. Its ability to modify proteins suggests a role in regulating cellular functions.

Dosage Effects

Studies have demonstrated that the effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it can beneficially modify proteins without inducing toxicity.

- High Doses : Higher concentrations may lead to adverse effects such as cellular damage and toxicity. This highlights the importance of dosage optimization in research applications .

Case Studies

Case studies have explored the compound's effects on various models:

- In Vitro Studies : Laboratory experiments have shown that this compound can persistently modify protein functions over time, indicating its potential for long-term studies in biochemical research.

- Animal Models : Research involving animal models has illustrated the threshold effect of dosage, where beneficial effects are observed at lower doses compared to toxic effects at higher doses.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Modifies protein function; stable under standard conditions | |

| Animal Models | Beneficial effects at low doses; toxicity at high doses | |

| Biochemical Pathways | Involved in oxidation/reduction; interacts with transporters |

Q & A

Q. Key optimization parameters :

- Solvent choice : Polar aprotic solvents (e.g., HFIP) enhance reaction efficiency by stabilizing intermediates.

- Catalyst loading : Excess Lewis acids may lead to side reactions; stoichiometric optimization is essential.

- Temperature control : Room temperature minimizes decomposition of thermally sensitive intermediates.

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | Toluene | ~65 | |

| Oxidative Cyclization | DDQ | HFIP | ~78 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers expect?

Answer:

- Infrared Spectroscopy (IR) :

- C=O stretch : Strong absorption near 1680–1720 cm⁻¹.

- Aromatic C-H stretches : Peaks at 3050–3100 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR :

- Aldehyde proton: Singlet at δ 9.8–10.2 ppm.

- Aromatic protons: Multiplets in δ 7.2–7.8 ppm.

- Methyl group: Singlet at δ 2.3–2.5 ppm.

- ¹³C NMR :

- Aldehyde carbon: δ 190–195 ppm.

- Furan carbons: δ 110–150 ppm .

- High-Resolution Mass Spectrometry (HRMS) :

- Molecular ion peak at m/z 174.068 (calculated for C₁₂H₁₀O₂) .

Basic: What safety precautions are recommended given limited toxicological data on this compound?

Answer:

- General precautions :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- First aid : In case of exposure, rinse with water and consult a toxicologist, as no antidote is documented .

Advanced: How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Simulate degradation pathways under acidic/basic conditions using software like Gaussian or ORCA .

- Molecular Dynamics (MD) :

- Model solvation effects in polar vs. nonpolar solvents to optimize reaction media.

- In silico toxicity prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity risks in lieu of experimental data .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

Answer:

- Reproducibility checks : Synthesize the compound using published protocols and compare results.

- Purity assessment :

- Cross-validation : Compare NMR data with literature values (e.g., CAS 157836-53-8 ).

Q. Table 2: Reported Physical Properties

| Property | Value (Reported) | Method Used | Reference |

|---|---|---|---|

| Melting Point | 145–147°C | DSC | |

| Molecular Weight | 174.20 g/mol | HRMS |

Advanced: What mechanistic insights explain by-product formation during synthesis, and how can they be minimized?

Answer:

- By-products :

- Diels-Alder adducts : Formed via furan ring participation; suppress by using sterically hindered substrates.

- Oxidation products : Arise from aldehyde group degradation; avoid strong oxidants like KMnO₄ .

- Mitigation strategies :

- Reaction monitoring : Use TLC (silica gel, hexane:EtOAc 4:1) or GC-MS to track intermediate formation .

- Temperature modulation : Lower reaction temperatures (<50°C) reduce side reactions.

- Catalyst tuning : Replace Brønsted acids with milder catalysts (e.g., FeCl₃) to preserve aldehyde functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.